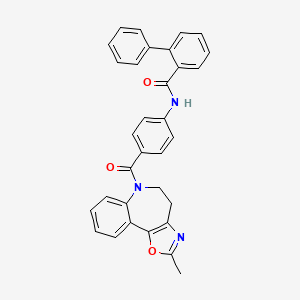
4-(Iodomethyl)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(Iodomethyl)-2,5-dihydrofuran-2-one" is a halogenated furan derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodomethyl group makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated furanones, such as "4-(Iodomethyl)-2,5-dihydrofuran-2-one," can be achieved through several methods. One efficient approach is the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with iodine or copper halides, which yields 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method involves the cyclization of olefinic dicarbonyl compounds using (diacetoxyiodo)benzene and halotrimethylsilane, leading to 5-halomethyl-4,5-dihydrofurans . Additionally, the iodocyclization of bis(homoallylic) alcohols has been used to synthesize halogenated tetrahydrofurans, which can be further functionalized .
Molecular Structure Analysis
The molecular structure of halogenated furanones, including "4-(Iodomethyl)-2,5-dihydrofuran-2-one," is characterized by the presence of a five-membered furan ring with various substituents. The structure of these compounds has been established through X-ray single-crystal diffraction studies, which provide detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Halogenated furanones are reactive intermediates that can undergo a variety of chemical reactions. For instance, the 5-iodomethyl derivatives can be converted to functionalized furans through treatment with DBU followed by acid-catalyzed rearrangement . The presence of the iodomethyl group also allows for further transformations, such as Sonogashira coupling reactions, which can lead to the formation of highly optically active products .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Iodomethyl)-2,5-dihydrofuran-2-one" are influenced by the halogen substituent and the furan ring. These compounds typically have moderate to good yields and can be synthesized under mild conditions . The iodine atom in the molecule provides a site for nucleophilic attack, which can be exploited in various synthetic applications. The halogenated furanones are also amenable to large-scale synthesis, which is beneficial for industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Iodomethyl)-2,5-dihydrofuran-2-one is the double bond in alkenes . This compound acts as a carbenoid, a reagent that behaves as if it were a carbene . Carbenes are neutral species containing a carbon atom with two non-bonding electrons .
Mode of Action
The mode of action of 4-(Iodomethyl)-2,5-dihydrofuran-2-one involves the transfer of a CH2 group to the double bond of an alkene, resulting in the formation of a cyclopropane structure . This reaction is similar to the Simmons-Smith reaction, which is a classic method for cyclopropane synthesis .
Biochemical Pathways
The biochemical pathways affected by 4-(Iodomethyl)-2,5-dihydrofuran-2-one are primarily related to the synthesis of cyclopropane structures . Cyclopropane compounds are present in numerous biological compounds and are interesting synthetic targets due to their highly strained nature .
Pharmacokinetics
As a general principle, these properties would determine the onset, duration, and intensity of the compound’s effect .
Result of Action
The result of the action of 4-(Iodomethyl)-2,5-dihydrofuran-2-one is the formation of cyclopropane structures . These structures are highly strained and reactive, making them interesting targets for synthetic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Iodomethyl)-2,5-dihydrofuran-2-one . These factors could include the presence of other chemical species, temperature, pH, and the presence of light . .
properties
IUPAC Name |
3-(iodomethyl)-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFNDMWQRJBABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)-2,5-dihydrofuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)
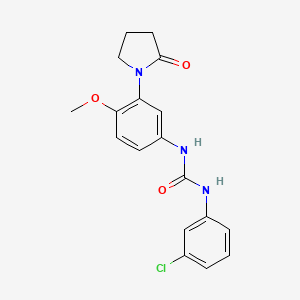

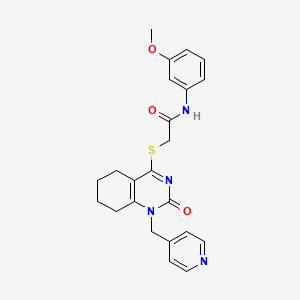

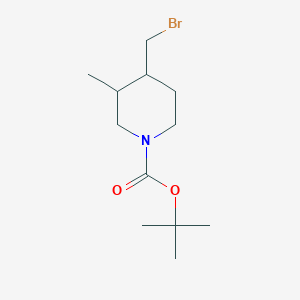
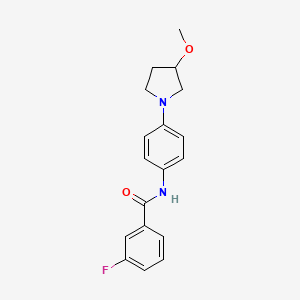
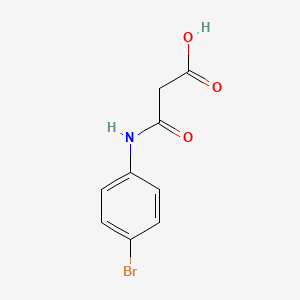
![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)
![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)
